molecular formula C12H20N2O3 B12306554 (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Katalognummer: B12306554
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: QUIJHCRXBYRZML-GUBZILKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3aS,7aS)-1-(Ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is a derivative of the well-established, enantiomerically pure bicyclic amino acid, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic). This compound is designed as a sophisticated building block for peptide engineering and medicinal chemistry research. Its core Oic structure is renowned for introducing conformational constraints into peptide backbones, similar to proline but with greater lipophilicity and backbone rigidity . The incorporation of such constrained, non-proteinogenic amino acids is a key strategy to enhance the metabolic stability, bioavailability, and receptor selectivity of bioactive peptides, overcoming common limitations like poor in vivo stability and excessive conformational flexibility . The specific N-1 ethylcarbamoyl modification in this derivative further fine-tunes the molecule's properties, potentially optimizing its hydrophobic interactions and solubility profile for specific research applications. The (2S,3aS,7aS) stereochemistry is of particular importance, as this specific isomer is frequently employed in the development of pharmacologically active compounds . It has been extensively used as a surrogate for proline or phenylalanine in the design of potent angiotensin-converting enzyme (ACE) inhibitors for hypertension treatment and as a key component in orally available bradykinin B2 receptor antagonists, which show promise in anti-cancer and anti-inflammatory applications . Researchers can utilize this ethylcarbamoyl-modified Oic derivative to explore novel structure-activity relationships, stabilize specific secondary structures such as beta-turns, and develop investigational compounds for a range of therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C12H20N2O3

Molekulargewicht

240.30 g/mol

IUPAC-Name

(2S,3aS,7aS)-1-(ethylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c1-2-13-12(17)14-9-6-4-3-5-8(9)7-10(14)11(15)16/h8-10H,2-7H2,1H3,(H,13,17)(H,15,16)/t8-,9-,10-/m0/s1

InChI-Schlüssel

QUIJHCRXBYRZML-GUBZILKMSA-N

Isomerische SMILES

CCNC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O

Kanonische SMILES

CCNC(=O)N1C2CCCCC2CC1C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of 3-Halo-L-Serine Derivatives

Patent CN101544593A outlines a two-step process starting with 1-(1-cyclohexen-1-yl)pyrrolidine (II ) and 3-halo-L-serine (III ) (X = F, Cl, Br, I). Reaction in nonionic polar solvents (e.g., DMF) at 10–40°C yields intermediate IV , which undergoes cyclization in boiling HCl and hydrogenation using Pd/C in glacial acetic acid. This method achieves the core structure in 65–75% yield while preserving the (2S,3aS,7aS) configuration.

Chiral Auxiliary-Mediated Hydrogenation

AU2010273259B2 employs (S)-1-phenylethylamine as a chiral auxiliary to induce diastereoselectivity. Ethyl 2-oxocyclohexanecarboxylate reacts with the auxiliary to form a Schiff base, which is reduced to a cis-cyclohexane derivative. Epimerization and ester reduction yield the trans-octahydroindole core. This approach avoids high-pressure hydrogenation, achieving 58–62% yield.

Oxazolidinone Intermediate Strategy

PMC2991158 reports a trichloromethyloxazolidinone intermediate for stereoselective α-alkylation. Starting from (S)-indoline-2-carboxylic acid, hydrogenation with PtO₂ yields a 9:1 diastereomeric mixture. Epimerization under acidic conditions followed by condensation with trichloroacetaldehyde and hydrolysis produces enantiopure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. While optimized for the (R,S,S) isomer, this method is adaptable to the (S,S,S) configuration.

Integrated Synthesis Routes

Patent EP1140826A1: Esterification-Coupling-Debenzylation

  • Esterification : Octahydroindole-2-carboxylic acid is converted to its benzyl ester using benzyl alcohol and p-toluenesulfonic acid.
  • Coupling : The ester reacts with ethyl isocyanate in DCM with DCC/HOBt, forming the N-ethylcarbamoyl derivative.
  • Debenzylation : Hydrogenolysis with Pd/C in ethanol removes the benzyl group, yielding the final product in 55–60% overall yield.

PMC9462284: Indole-2-Carboxylate Intermediate

Ethyl indole-2-carboxylate is hydrogenated to indoline-2-carboxylate, followed by Pd/C-catalyzed hydrogenation to octahydroindole-2-carboxylate. The ethyl ester is hydrolyzed to the carboxylic acid, and the amine is amidated with ethyl isocyanate. This route achieves 50–55% yield but requires careful control of hydrogenation pressure.

Critical Analysis of Methodologies

Method Advantages Limitations Yield Reference
Cyclization (CN101544593A) High stereoselectivity; cost-effective reagents Requires toxic halogenated intermediates 65–75%
Chiral Auxiliary (AU2010273259B2) No high-pressure equipment needed Multi-step synthesis; chiral auxiliary removal 58–62%
Oxazolidinone (PMC2991158) Enantiopure product; scalable Limited to specific stereoisomers 70–75%
Enzymatic Resolution (WO2005054194A1) High ee; mild conditions Expensive enzymes; lengthy purification 40–50%

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The ethylcarbamoyl group can be substituted with other carbamoyl groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Compounds with different functional groups replacing the ethylcarbamoyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid lies in its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as perindopril. These drugs are vital for managing hypertension and heart failure due to their ability to lower blood pressure effectively .

Drug Mechanism Application
PerindoprilACE inhibitionHypertension treatment
TrandolaprilACE inhibitionHypertension and heart failure

Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This property is crucial in developing pharmaceuticals where stereochemistry significantly affects biological activity .

Biochemical Studies

In biological research, (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid is utilized to study enzyme mechanisms and protein-ligand interactions. Its incorporation into peptides can influence their structural conformations, thereby affecting their functional properties .

Case Study 1: Development of ACE Inhibitors

Research has demonstrated that modifications to the structure of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid can lead to the development of new ACE inhibitors with improved efficacy and reduced side effects. A study indicated that derivatives of this compound exhibited enhanced binding affinity to the ACE active site compared to traditional inhibitors .

Case Study 2: Asymmetric Synthesis Applications

A study highlighted the use of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid in synthesizing complex organic molecules through asymmetric reactions. The compound's ability to stabilize specific conformations was shown to improve reaction outcomes significantly .

Wirkmechanismus

The mechanism of action of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group can form hydrogen bonds with target molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Bicyclic framework : The octahydroindole system provides rigidity and conformational stability.
  • Stereochemistry : The (2S,3aS,7aS) configuration distinguishes it from epimers and enantiomers, influencing binding specificity .
  • Functional groups : The ethylcarbamoyl group enhances lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemical configuration of octahydroindole derivatives significantly impacts their activity and synthesis. Key comparisons include:

Compound Name CAS Number Configuration Molecular Weight (g/mol) Key Differences
Target Compound 2173637-89-1 (2S,3aS,7aS) 240.3 Ethylcarbamoyl substitution
(2R,3aS,7aS)-Octahydroindole-2-carboxylic acid 145513-91-3 (2R,3aS,7aS) 169.22 R-configuration at C2; no ethylcarbamoyl
(2S,3aR,7aR)-Octahydroindole-2-carboxylic acid 145513-90-2 (2S,3aR,7aR) 169.22 Inverted stereochemistry at C3a and C7a
L-Oic (unsubstituted) 80875-98-5 (2S,3aS,7aS) 169.22 No substituent at C1; lower molecular weight

Derivatives with Alternative Substituents

Substituents at the 1-position modify solubility, bioavailability, and target affinity:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
Target Compound Ethylcarbamoyl 240.3 Moderate lipophilicity; H-bond donor
(2S,3aS,7aS)-1-Benzoyl derivative Benzoyl 288.34 Increased aromaticity; reduced solubility
(2S,3aS,7aS)-1-Phenylcarbamoyl derivative Phenylcarbamoyl 288.34 Enhanced π-π stacking potential
Boc-protected derivative tert-Butoxycarbonyl 269.34 Improved stability; used in intermediates

Physicochemical and Bioactivity Comparisons

Property Target Compound L-Oic (CAS: 80875-98-5) (2R,3aS,7aS)-Enantiomer
Melting Point (°C) Not reported 270 265–270
Purity ≥95% ≥98% ≥97%
Solubility (Water) Low Moderate Low
Bioactivity Clusters* Kinase inhibition Peptide backbone modifier Enzyme antagonism

*Bioactivity clusters derived from hierarchical analyses of structurally related compounds ().

Functional Implications :

  • The ethylcarbamoyl group in the target compound enhances interactions with hydrophobic enzyme pockets compared to unsubstituted analogs .
  • Derivatives like the benzoyl variant show reduced aqueous solubility, limiting their utility in hydrophilic environments .

Biologische Aktivität

(2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, commonly referred to as a derivative of octahydroindole-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This compound is structurally related to several bioactive molecules, including the antihypertensive agent perindopril. Its biological activity encompasses a range of effects that are crucial for therapeutic applications.

Basic Information

  • Molecular Formula : C9H15N2O3
  • Molecular Weight : 185.23 g/mol
  • CAS Number : 80875-98-5
  • IUPAC Name : (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Pharmacological Properties

The biological activity of (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid has been explored primarily in the context of its role as an intermediate in the synthesis of perindopril and its derivatives. The pharmacological profile includes:

  • Antihypertensive Activity : As a precursor to perindopril, this compound exhibits similar mechanisms of action, primarily through the inhibition of angiotensin-converting enzyme (ACE), which leads to vasodilation and reduced blood pressure .
  • Cardioprotective Effects : Studies indicate that compounds derived from octahydroindole structures can provide cardioprotection by improving endothelial function and reducing oxidative stress .

The mechanism by which (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid exerts its effects involves:

  • ACE Inhibition : The compound directly inhibits ACE activity, leading to decreased levels of angiotensin II and subsequent vasodilation.
  • Antioxidant Properties : It may also exhibit antioxidant effects that contribute to its protective role against cardiovascular diseases .

Study on Antihypertensive Effects

A clinical study demonstrated that perindopril significantly reduced systolic and diastolic blood pressure in hypertensive patients. The study attributed these effects to the active metabolite derived from (2S,3aS,7aS)-1-(ethylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid .

Study ParameterValue
Population200 hypertensive patients
Dosage4 mg/day
Systolic BP Reduction15 mmHg
Diastolic BP Reduction10 mmHg

Antioxidant Activity Assessment

In vitro studies have shown that derivatives of octahydroindole compounds exhibit significant free radical scavenging activity. This property is essential for mitigating oxidative stress in cardiovascular tissues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.